AGN 194310

Description

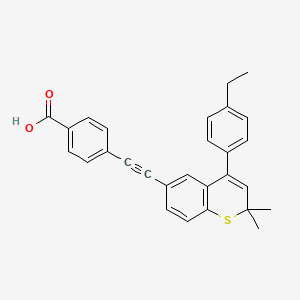

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUPKWKWYWOMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229961-45-9 | |

| Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AGN-194310 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Mechanism of Action of AGN 194310: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 194310 is a potent and selective synthetic retinoid that functions as a pan-antagonist of retinoic acid receptors (RARs). Its high affinity for all three RAR isotypes (RARα, RARβ, and RARγ) positions it as a significant tool in the study of retinoid signaling and as a potential therapeutic agent in oncology and other fields. This technical guide provides an in-depth overview of the mechanism of action of AGN 194310, supported by quantitative data, experimental methodologies, and visual diagrams of the relevant signaling pathways.

Core Mechanism of Action: Pan-RAR Antagonism

The primary mechanism of action of AGN 194310 is its ability to bind to and antagonize retinoic acid receptors. Unlike RAR agonists, which activate these receptors and induce gene transcription, AGN 194310 binds to RARs and prevents their activation by endogenous or synthetic retinoids.[1] This blockade of RAR-mediated signaling is the foundation for its biological effects.

Molecular Interaction with Retinoic Acid Receptors

AGN 194310 exhibits high-affinity binding to all three RAR subtypes. This pan-antagonistic activity has been quantified through in vitro binding experiments, demonstrating its potent interaction with these nuclear receptors.[2][3] The binding affinities are in the low nanomolar range, indicating a strong and specific interaction.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the interaction of AGN 194310 with its molecular targets and its effects on various cell lines.

Table 1: Binding Affinity of AGN 194310 for Retinoic Acid Receptors

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 3 |

| RARβ | 2 |

| RARγ | 5 |

| (Data sourced from multiple studies confirming high-affinity binding)[1][2][3][4] |

Table 2: In Vitro Efficacy of AGN 194310 in Prostate Cancer Cell Lines

| Cell Line | IC50 for Colony Formation (nM) |

| LNCaP | 16 |

| PC3 | 18 |

| DU-145 | 34 |

| (IC50 values represent the concentration required to inhibit colony formation by 50%)[1][2][4] |

Cellular and Physiological Effects

The antagonism of RARs by AGN 194310 translates into significant cellular and physiological consequences, particularly in the context of cancer cell proliferation and hematopoiesis.

Inhibition of Cancer Cell Growth and Induction of Apoptosis

In various cancer cell lines, particularly prostate cancer, AGN 194310 has been shown to be a potent inhibitor of cell growth.[1][5] The mechanism involves the induction of cell cycle arrest in the G1 phase, preventing cells from progressing to DNA synthesis and division.[2][6] Following G1 arrest, cells undergo apoptosis, a form of programmed cell death.[1][2] Notably, this induced apoptosis appears to be caspase-independent, suggesting a necroptotic pathway.[1][7]

Modulation of Granulopoiesis

In vivo studies in mice have revealed a role for RAR signaling in the regulation of granulopoiesis, the production of granulocytes. Treatment with AGN 194310 led to a significant increase in the number of granulocytes and their progenitor cells in the bone marrow.[8] This suggests that RAR signaling is a key regulator of granulocytic precursor cell numbers.[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental approaches, the following diagrams have been generated using the DOT language.

Caption: Signaling pathway of AGN 194310 as a pan-RAR antagonist.

Caption: Generalized experimental workflow for assessing AGN 194310's in vitro effects.

Detailed Experimental Protocols

While specific, detailed protocols are often proprietary or vary between laboratories, the following outlines the general methodologies used in the characterization of AGN 194310.

Radioligand Binding Assay (for Kd Determination)

-

Preparation of Receptors: Recombinant human RARα, RARβ, and RARγ are expressed and purified.

-

Radioligand: A radiolabeled RAR agonist, such as [³H]-all-trans-retinoic acid, is used.

-

Competition Binding: A constant concentration of the radioligand is incubated with the receptor protein in the presence of increasing concentrations of unlabeled AGN 194310.

-

Separation: Bound and free radioligand are separated, typically by filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the Ki (and subsequently the Kd) of AGN 194310 for each receptor subtype.

Colony Formation Assay (for IC50 Determination)

-

Cell Seeding: Prostate cancer cells (e.g., LNCaP, PC3, DU-145) are seeded at a low density in multi-well plates.

-

Treatment: The cells are treated with a range of concentrations of AGN 194310.

-

Incubation: The plates are incubated for a period of 7-14 days to allow for colony formation.

-

Staining: The colonies are fixed and stained with a dye such as crystal violet.

-

Quantification: The number and/or area of colonies in each well is quantified.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of AGN 194310 that inhibits colony formation by 50%.[2][4]

Conclusion

AGN 194310 is a well-characterized pan-RAR antagonist with a clear mechanism of action centered on the competitive inhibition of retinoic acid receptors. Its high binding affinity and potent biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, make it a valuable research tool and a compound of interest for further therapeutic development. The quantitative data and experimental frameworks presented in this guide provide a solid foundation for understanding the molecular pharmacology of AGN 194310.

References

- 1. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. | BioWorld [bioworld.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

AGN 194310: A Comprehensive Technical Guide to a Pan-Retinoic Acid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 194310 is a potent and selective synthetic retinoid that functions as a pan-antagonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ). By competitively inhibiting the binding of retinoic acid, AGN 194310 effectively blocks the transcriptional activity of RARs, leading to a range of cellular effects, including cell cycle arrest, apoptosis, and the modulation of differentiation. Its high affinity and broad-spectrum RAR antagonism have positioned it as a valuable tool in cancer research, particularly in the context of prostate cancer, and in studies of hematopoiesis. This technical guide provides an in-depth overview of AGN 194310, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a visual representation of its impact on cellular signaling pathways.

Core Concepts and Mechanism of Action

Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), form heterodimers with retinoid X receptors (RXRs).[1] These heterodimers then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1][2] This signaling pathway is crucial for regulating cellular proliferation, differentiation, and apoptosis.[3][4]

AGN 194310 exerts its antagonistic effect by competitively binding to the ligand-binding pocket of RARs. This binding event is characterized by the presence of a large phenyl substituent on the ethylbenzene-substituted thiochromene hydrophobic region of the molecule.[4] This bulky group physically obstructs the conformational change required for the proper positioning of the H12 helix of the receptor, a critical step for the recruitment of coactivators and the initiation of gene transcription.[4] Consequently, the RAR/RXR heterodimer remains bound to RAREs in a repressive state, complexed with corepressor molecules, leading to the silencing of target gene expression.[5]

Quantitative Biological Data

The efficacy of AGN 194310 as a pan-RAR antagonist has been quantified through various in vitro assays. The following tables summarize the key binding affinities and inhibitory concentrations.

Table 1: Receptor Binding Affinity of AGN 194310

| Receptor Subtype | Kd (nM) | Ki (nM) | ED50 (nM) |

| RARα | 3 ± 2[6] | 3[5] | 4.3[4][7] |

| RARβ | 2 ± 1[6] | 2[5] | 5[4][7] |

| RARγ | 5 ± 1[6] | 5[5] | 2.5[4][7] |

Table 2: In Vitro Inhibitory Activity of AGN 194310

| Cell Line | Assay | IC50 (nM) |

| LNCaP (Prostate Cancer) | Colony Formation | 16[5][8] |

| PC3 (Prostate Cancer) | Colony Formation | 18[5][8] |

| DU-145 (Prostate Cancer) | Colony Formation | 34[5][8] |

Key Cellular Effects

Treatment of cancer cells with AGN 194310 induces significant and distinct cellular responses:

-

Cell Cycle Arrest: AGN 194310 has been shown to arrest prostate cancer cells in the G1 phase of the cell cycle.[5] This arrest is accompanied by an increase in the expression of the cyclin-dependent kinase inhibitor p21waf1.[8][9]

-

Induction of Apoptosis/Necroptosis: Following G1 arrest, prolonged exposure to AGN 194310 leads to programmed cell death.[5] Notably, this cell death is characterized as caspase-independent, a form of programmed necrosis often referred to as necroptosis.[8][10]

-

Modulation of Granulopoiesis: In vivo studies in mice have demonstrated that administration of AGN 194310 leads to an expansion in the number of granulocytic precursor cells.[11] This suggests a role for RAR signaling in regulating hematopoiesis.

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.

Caption: RAR Signaling Pathway and Antagonism by AGN 194310.

Caption: Experimental Workflow for AGN 194310 Evaluation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of AGN 194310.

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of AGN 194310 for RAR subtypes.

Materials:

-

HEK293 cells transiently transfected with RARα, RARβ, or RARγ expression vectors.

-

[3H]-all-trans retinoic acid (Radioligand).

-

AGN 194310 (unlabeled competitor).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA.

-

Wash Buffer: Ice-cold Binding Buffer.

-

Scintillation cocktail.

-

Glass fiber filters (GF/C).

-

96-well plates.

Procedure:

-

Prepare cell membranes from transfected HEK293 cells by homogenization and centrifugation.

-

Resuspend the membrane pellet in Binding Buffer and determine protein concentration.

-

In a 96-well plate, add in the following order:

-

50 µL of various concentrations of AGN 194310 (e.g., 10-11 to 10-5 M).

-

50 µL of [3H]-ATRA at a fixed concentration (typically near its Kd).

-

150 µL of the cell membrane preparation (3-20 µg protein).

-

-

For total binding wells, add 50 µL of Binding Buffer instead of AGN 194310.

-

For non-specific binding wells, add a high concentration of unlabeled ATRA (e.g., 10 µM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[12]

-

Terminate the binding reaction by rapid filtration through GF/C filters using a cell harvester.

-

Wash the filters four times with ice-cold Wash Buffer.[12]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of AGN 194310 by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transactivation Assay (Luciferase Reporter Assay)

Objective: To assess the antagonist activity of AGN 194310 on RAR-mediated gene transcription.

Materials:

-

HEK293T cells.

-

RAR expression vector (α, β, or γ).

-

Luciferase reporter plasmid containing RAREs upstream of the luciferase gene.

-

β-galactosidase expression vector (for transfection efficiency normalization).

-

All-trans retinoic acid (ATRA).

-

AGN 194310.

-

Cell lysis buffer.

-

Luciferase assay substrate.

-

Luminometer.

Procedure:

-

Co-transfect HEK293T cells with the RAR expression vector, RARE-luciferase reporter plasmid, and β-galactosidase vector.

-

After 24 hours, seed the transfected cells into 96-well plates.

-

Treat the cells with a fixed concentration of ATRA (agonist) and varying concentrations of AGN 194310 (antagonist).

-

Include control wells with vehicle, ATRA alone, and AGN 194310 alone.

-

Incubate the cells for 16-24 hours at 37°C in a CO2 incubator.[13]

-

Lyse the cells using the cell lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase assay substrate to each well and measure the luminescence.[13]

-

Measure β-galactosidase activity for normalization of transfection efficiency.

-

Calculate the percentage of inhibition of ATRA-induced luciferase activity by AGN 194310.

-

Determine the IC50 value of AGN 194310 from the dose-response curve.

Colony Formation Assay (Soft Agar)

Objective: To evaluate the effect of AGN 194310 on the anchorage-independent growth of prostate cancer cells.

Materials:

-

Prostate cancer cell lines (LNCaP, PC3, DU-145).

-

AGN 194310.

-

Complete cell culture medium.

-

6-well plates.

-

Crystal Violet stain.

Procedure:

-

Prepare a base layer of 0.5% agarose in complete medium in each well of a 6-well plate and allow it to solidify.[6]

-

Harvest and count the prostate cancer cells.

-

Prepare a top layer of 0.35% agarose in complete medium containing a suspension of the cells (e.g., 5,000 cells/well) and the desired concentrations of AGN 194310.[6]

-

Carefully overlay the top agar-cell suspension onto the solidified base layer.

-

Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the colonies with complete medium every 2-3 days.[6]

-

After the incubation period, stain the colonies with 0.005% Crystal Violet for at least 1 hour.[6]

-

Count the number of colonies (typically >50 cells) in each well using a microscope.

-

Calculate the percentage of colony formation inhibition relative to the vehicle-treated control.

In Vivo Granulopoiesis Study

Objective: To investigate the effect of AGN 194310 on the proliferation of granulocytic precursor cells in mice.

Materials:

-

C57Bl/6J mice.

-

AGN 194310.

-

Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[14]

-

Flow cytometry antibodies against granulocytic markers (e.g., Gr-1, c-Kit, CD11b).

-

Flow cytometer.

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer AGN 194310 (e.g., 0.5 mg/kg/day) or vehicle to the mice daily via oral gavage for a specified period (e.g., 10 days).[14]

-

At the end of the treatment period, euthanize the mice and harvest bone marrow from the femurs and tibias.

-

Prepare single-cell suspensions of the bone marrow cells.

-

Stain the cells with fluorescently labeled antibodies against Gr-1, c-Kit, and CD11b.

-

Analyze the stained cells using a flow cytometer to quantify the populations of different granulocytic precursor cells.

-

Compare the cell populations between the AGN 194310-treated and vehicle-treated groups.

Conclusion

AGN 194310 is a well-characterized and highly effective pan-RAR antagonist. Its ability to potently inhibit the signaling of all three RAR subtypes has made it an invaluable research tool for dissecting the roles of retinoic acid in various biological processes. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals interested in utilizing AGN 194310 to further explore the therapeutic potential of RAR antagonism in oncology and other disease areas. The unique mechanism of inducing caspase-independent necroptosis in cancer cells highlights a promising avenue for circumventing apoptosis resistance, a common challenge in cancer therapy. Further investigation into the downstream targets of AGN 194310-mediated RAR inhibition will undoubtedly unveil new insights into the complex regulatory networks governed by retinoic acid signaling.

References

- 1. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 6. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Retinoic Acid Receptor-γ in DNA Damage-Induced Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Binding Affinity of AGN 194310 for Retinoic Acid Receptor (RAR) Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, to the three RAR isoforms: RARα, RARβ, and RARγ. This document includes quantitative binding affinity data, detailed experimental protocols for its determination, and visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation: AGN 194310 Binding Affinity

AGN 194310 is recognized as a high-affinity, pan-RAR antagonist, demonstrating strong binding to all three RAR isoforms.[1][2][3] The binding affinity is typically quantified by the dissociation constant (Kd), which indicates the concentration of a ligand at which half of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

The table below summarizes the reported binding affinities of AGN 194310 for each RAR isoform.

| Parameter | RARα | RARβ | RARγ |

| Kd (nM) | 3 ± 2 | 2 ± 1 | 5 ± 1 |

| Ki (nM) | 3 | 2 | 5 |

| ED50 (nM) | 4.3 | 5 | 2.5 |

Data sourced from multiple studies.[1][2][4][5] Kd and Ki values represent direct binding affinity, while ED50 values reflect the potency of the antagonist in functional assays.

Experimental Protocols: Determination of Binding Affinity

The binding affinity of AGN 194310 to RAR isoforms is primarily determined using competitive radioligand binding assays.[6][7][8] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[6][7]

Principle of the Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled compound (the "competitor," in this case, AGN 194310) to displace a radiolabeled ligand that has a known high affinity for the receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. This value can then be converted to a Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.

Detailed Methodology

The following protocol is a representative example for determining the binding affinity of AGN 194310 for a specific RAR isoform.

1. Preparation of Receptor-Containing Lysates:

-

Culture cells expressing the human RAR isoform of interest (e.g., Sf9 insect cells infected with a baculovirus expression vector for RARα, RARβ, or RARγ).

-

Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

-

Homogenize the cells and centrifuge at a low speed to remove nuclei and large debris.[9]

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[9]

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[9]

2. Competitive Binding Assay:

-

In a 96-well plate, combine the following in each well:

-

A fixed amount of the membrane preparation (e.g., 10-50 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., [³H]-all-trans retinoic acid). The concentration of the radioligand is typically at or below its Kd for the receptor.

-

Varying concentrations of the unlabeled competitor, AGN 194310, spanning a wide range (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

-

Include control wells for:

-

Total binding: Contains membranes and radioligand only.

-

Non-specific binding: Contains membranes, radioligand, and a high concentration of an unlabeled agonist (e.g., all-trans retinoic acid) to saturate the receptors.

-

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

3. Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

4. Quantification and Data Analysis:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of AGN 194310 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the AGN 194310 concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Canonical RAR Signaling Pathway

Caption: Simplified canonical RAR signaling pathway.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antagonists of retinoic acid receptors (RARs) are potent growth inhibitors of prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. Radioligand binding methods: practical guide and tips [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

Biological Effects of AGN 194310 on Cell Lines: A Technical Guide

This guide provides an in-depth overview of the biological effects of AGN 194310, a potent pan-Retinoic Acid Receptor (RAR) antagonist, on various cell lines. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.

Core Mechanism of Action

AGN 194310 functions as a high-affinity, selective antagonist for all three subtypes of retinoic acid receptors (RARα, RARβ, and RARγ), without interacting with retinoid X receptors (RXRs).[1][2] Its antagonistic action blocks the physiological functions mediated by these receptors. This blockade of RAR signaling has been shown to be a potent inhibitor of growth in several cancer cell lines, particularly those of prostatic origin.[1][3]

Quantitative Data: Receptor Binding Affinity and Cellular Potency

The efficacy of AGN 194310 is underscored by its low nanomolar binding affinities for RAR subtypes and its potent growth-inhibitory effects on cancer cell lines.

Table 1: Binding Affinity (Kd) of AGN 194310 for Retinoic Acid Receptors

| Receptor Subtype | Kd (nM) |

| RARα | 3[4][5] |

| RARβ | 2[4][5] |

| RARγ | 5[4][5] |

Table 2: Inhibitory Concentration (IC50) of AGN 194310 on Prostate Cancer Cell Lines (Colony Formation Assay)

| Cell Line | IC50 (nM) |

| LNCaP | 16[3][4][6] |

| PC-3 | 18[3][4][6] |

| DU-145 | 34[3][4][6] |

Table 3: Half-Maximal Inhibition of Cell Growth by AGN 194310 (5-Day Exposure)

| Cell Type | Half-Maximal Inhibition Concentration |

| Primary Prostate Carcinoma Cells (n=14) | 200 - 800 nM[3][7] |

| LNCaP, DU-145, PC-3 | ~250 nM[3][7] |

| Normal Prostate Epithelium Cells | ~1 µM[3][7] |

Cellular and Molecular Effects

AGN 194310 exerts significant effects on cell cycle progression and survival, primarily in prostate cancer cells.

-

Cell Cycle Arrest: Treatment of LNCaP prostate cancer cells with AGN 194310 leads to a G1 phase cell cycle arrest.[1][3][7] This arrest is accompanied by an increase in the level of the cyclin-dependent kinase inhibitor p21waf1.[3][7]

-

Induction of Apoptosis: Following G1 arrest, AGN 194310 induces apoptosis in LNCaP cells.[3][7] This programmed cell death is characterized by mitochondrial depolarization, Annexin V binding, and DNA fragmentation.[3][7] Notably, this apoptotic process is caspase-independent.[3][7]

-

Differential Effects: AGN 194310 demonstrates a more potent inhibitory effect on the growth of prostate carcinoma cells compared to normal prostate epithelial cells, suggesting a potential therapeutic window.[3][7]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AGN 194310 and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the literature.

Cell Culture

-

Cell Lines: LNCaP, DU-145, and PC-3 human prostate carcinoma cell lines.

-

Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Colony Formation Assay

-

Cell Seeding: Cells are seeded at a low density (e.g., 500 cells/well) in 6-well plates.

-

Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of AGN 194310 (e.g., 0-100 nM).

-

Incubation: Cells are incubated for 10-14 days to allow for colony formation.

-

Staining: Colonies are fixed with methanol (B129727) and stained with 0.5% crystal violet.

-

Quantification: The number of colonies containing >50 cells is counted. The IC50 value is calculated as the concentration of AGN 194310 that inhibits colony formation by 50% compared to the vehicle control.

Cell Cycle Analysis

-

Cell Treatment: Cells are seeded in 6-well plates and treated with AGN 194310 (e.g., 1 µM) for various time points (e.g., 0, 12, 24, 48 hours).

-

Cell Harvesting: Cells are harvested by trypsinization and washed with ice-cold Phosphate Buffered Saline (PBS).

-

Fixation: Cells are fixed in 70% ethanol (B145695) at -20°C overnight.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V Staining)

-

Cell Treatment: LNCaP cells are treated with AGN 194310 (e.g., 1 µM) for a specified duration (e.g., 72 hours).[4]

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot for p21waf1

-

Cell Lysis: Following treatment with AGN 194310, cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody against p21waf1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified and normalized to a loading control such as β-actin.

References

- 1. researchgate.net [researchgate.net]

- 2. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. | BioWorld [bioworld.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

The Pan-RAR Antagonist AGN 194310: A Technical Guide to its Role in Retinoic Acid Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of cellular processes, including proliferation, differentiation, and apoptosis. Its effects are primarily mediated through the retinoic acid receptors (RARs), which belong to the nuclear hormone receptor superfamily and exist as three distinct isotypes: RARα, RARβ, and RARγ. These receptors function as ligand-dependent transcription factors, forming heterodimers with retinoid X receptors (RXRs) to regulate the expression of target genes. Dysregulation of RA signaling is implicated in various pathologies, including cancer, making the components of this pathway attractive targets for therapeutic intervention.

AGN 194310 is a potent and selective synthetic retinoid that acts as a pan-RAR antagonist, exhibiting high affinity for all three RAR isotypes. Its ability to block the transcriptional activity of RARs has made it an invaluable tool for elucidating the physiological and pathological roles of RA signaling. This technical guide provides a comprehensive overview of AGN 194310, detailing its mechanism of action, its effects on cellular processes, and the experimental methodologies used to characterize its function.

Core Mechanism of Action

AGN 194310 exerts its biological effects by competitively binding to the ligand-binding pocket of RARs, thereby preventing the binding of endogenous retinoic acid. This antagonist-receptor complex recruits co-repressor proteins, leading to the transcriptional repression of RA-responsive genes. This contrasts with the action of RAR agonists, which promote the dissociation of co-repressors and the recruitment of co-activators, resulting in gene transcription. The large phenyl substituent of AGN 194310 is thought to physically disrupt the positioning of helix 12 in the ligand-binding domain, a conformational change essential for co-activator recruitment, thus locking the receptor in an inactive state.

Quantitative Data Summary

The following tables summarize the key quantitative data for AGN 194310, providing a comparative overview of its binding affinities and inhibitory concentrations across different RAR subtypes and cell lines.

Table 1: Binding Affinities of AGN 194310 for Retinoic Acid Receptor Isotypes

| Receptor Isotype | Dissociation Constant (Kd) (nM) | Inhibition Constant (Ki) (nM) |

| RARα | 3 ± 2[1] | 3[2] |

| RARβ | 2 ± 1[1] | 2[2] |

| RARγ | 5 ± 1[1] | 5[2] |

Table 2: In Vitro Inhibitory Activity of AGN 194310 in Prostate Cancer Cell Lines

| Cell Line | IC50 (nM) for Colony Formation Inhibition |

| LNCaP | 16[2] |

| PC-3 | 18[2] |

| DU-145 | 34[2] |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the retinoic acid signaling pathway and the mechanism of action of AGN 194310.

Caption: Retinoic Acid Signaling Pathway and AGN 194310's Point of Intervention.

Caption: Mechanism of AGN 194310 Action vs. Retinoic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of AGN 194310.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of AGN 194310 for the different RAR isotypes.

-

Receptors: Full-length human RARα, RARβ, and RARγ expressed in a suitable system (e.g., baculovirus-infected Sf9 insect cells) and partially purified.

-

Radioligand: [³H]-all-trans-retinoic acid.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing protease inhibitors and a reducing agent (e.g., DTT).

-

Procedure:

-

Incubate a constant concentration of the RAR isotype with a fixed concentration of [³H]-all-trans-retinoic acid and varying concentrations of AGN 194310.

-

Incubations are typically carried out at 4°C for a sufficient time to reach equilibrium.

-

Separate bound from free radioligand using a method such as filtration through glass fiber filters.

-

Quantify the amount of bound radioactivity by liquid scintillation counting.

-

Non-specific binding is determined in the presence of a large excess of unlabeled all-trans-retinoic acid.

-

The IC50 value (concentration of AGN 194310 that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Colony Formation Assay

This assay assesses the long-term effect of AGN 194310 on the proliferative capacity of cancer cells.

-

Cell Lines: LNCaP, PC-3, or DU-145 prostate cancer cells.

-

Media: RPMI-1640 supplemented with a serum-free supplement (e.g., ITS+).

-

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of AGN 194310.

-

Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), with periodic media changes containing fresh AGN 194310.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the IC50 value, which is the concentration of AGN 194310 that inhibits colony formation by 50% compared to untreated controls.

-

Cell Cycle Analysis

This method determines the effect of AGN 194310 on the distribution of cells in different phases of the cell cycle.

-

Cell Line: LNCaP cells.

-

Procedure:

-

Treat cells with AGN 194310 (e.g., 1 µM) for various time points (e.g., 12, 24, 48 hours).

-

Harvest the cells by trypsinization.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium (B1200493) iodide.

-

Analyze the DNA content of the cells by flow cytometry.

-

The percentage of cells in G1, S, and G2/M phases is determined from the DNA content histograms.

-

Western Blot Analysis for p21waf1

This technique is used to measure the protein levels of the cell cycle inhibitor p21waf1 following treatment with AGN 194310.

-

Cell Line: LNCaP cells.

-

Procedure:

-

Treat cells with AGN 194310 (e.g., 1 µM).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for p21waf1.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

A loading control, such as β-actin, should be used to ensure equal protein loading.

-

Co-Immunoprecipitation (Co-IP) for RAR/Co-repressor Interaction

This assay investigates the effect of AGN 194310 on the interaction between RAR and co-repressor proteins.

-

Cells: Cells co-transfected with expression vectors for a tagged RAR (e.g., FLAG-RAR) and a tagged co-repressor (e.g., HA-NCoR).

-

Procedure:

-

Treat the transfected cells with AGN 194310 or a vehicle control.

-

Lyse the cells in a non-denaturing lysis buffer.

-

Incubate the cell lysates with an antibody against one of the tags (e.g., anti-FLAG antibody) to immunoprecipitate the RAR protein complex.

-

Capture the antibody-protein complexes using protein A/G-agarose beads.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluted proteins by Western blotting using an antibody against the other tag (e.g., anti-HA antibody) to detect the co-immunoprecipitated co-repressor. An increase in the co-repressor signal in the AGN 194310-treated sample indicates an enhanced interaction.

-

Conclusion

AGN 194310 is a powerful pharmacological tool for dissecting the complexities of retinoic acid signaling. Its well-characterized properties as a pan-RAR antagonist, supported by robust quantitative data and detailed experimental protocols, make it an essential compound for researchers in both basic science and drug discovery. The methodologies outlined in this guide provide a framework for investigating the role of RARs in various biological systems and for the screening and characterization of novel modulators of the retinoic acid signaling pathway. The ability of AGN 194310 to induce cell cycle arrest and apoptosis in cancer cells highlights its potential as a lead compound for the development of novel anti-cancer therapeutics.

References

An In-Depth Technical Guide to AGN 194310: Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 194310 is a potent and selective pan-antagonist of the retinoic acid receptors (RARs), demonstrating high affinity for RARα, RARβ, and RARγ subtypes. Developed by Allergan, this synthetic retinoid has been investigated for its potential therapeutic applications, primarily in oncology and dermatology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of AGN 194310. It includes a compilation of its binding affinities and cellular effects, detailed experimental protocols for its synthesis and key biological assays, and a diagrammatic representation of its mechanism of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of RAR antagonists.

Discovery and Pharmacological Profile

AGN 194310 was identified as part of a research program aimed at developing high-affinity RAR antagonists. It is structurally related to the earlier compound AGN 193109.[1] AGN 194310 exhibits potent antagonist activity at all three RAR subtypes, effectively blocking the transcriptional activity induced by RAR agonists.[1] This antagonism of RAR signaling pathways has been shown to inhibit the growth of various cancer cell lines and modulate cellular differentiation and apoptosis.

Binding Affinity and Potency

AGN 194310 demonstrates high-affinity binding to RARα, RARβ, and RARγ. The dissociation constants (Kd) and inhibitory constants (Ki) from various studies are summarized in the table below.

| Parameter | RARα | RARβ | RARγ | Reference |

| Kd (nM) | 3 ± 2 | 2 ± 1 | 5 ± 1 | [1] |

| Ki (nM) | 3 | 2 | 5 |

In Vitro Cellular Activity

AGN 194310 has been shown to be a potent inhibitor of cell growth in several prostate cancer cell lines. The half-maximal inhibitory concentrations (IC50) for colony formation are presented below.

| Cell Line | IC50 (nM) | Reference |

| LNCaP | 16 | |

| PC-3 | 18 | |

| DU-145 | 34 |

Furthermore, AGN 194310 induces G1 cell cycle arrest and apoptosis in a caspase-independent manner in LNCaP prostate cancer cells. This is accompanied by an increase in the level of the cyclin-dependent kinase inhibitor p21waf1.

Synthesis of AGN 194310

The chemical synthesis of AGN 194310 is detailed in U.S. Patent 5,776,699. The synthesis commences with the preparation of 3-(4-methoxy-phenylsulfanyl)-3-methyl-butyric acid. While the full, step-by-step protocol from the patent is not publicly available in easily accessible literature, the initial steps and key intermediates provide a roadmap for its synthesis by those skilled in the art of medicinal chemistry.

Experimental Protocols

Retinoic Acid Receptor (RAR) Competitive Binding Assay

This protocol is a representative method based on standard radioligand binding assays for nuclear receptors.

Objective: To determine the binding affinity (Ki) of AGN 194310 for RAR subtypes.

Materials:

-

Recombinant human RARα, RARβ, and RARγ ligand-binding domains (LBDs)

-

[³H]-9-cis-Retinoic Acid (Radioligand)

-

Binding Buffer: Tris-HCl buffer, pH 7.4, containing protease inhibitors and dithiothreitol (B142953) (DTT)

-

Wash Buffer: Ice-cold Tris-HCl buffer, pH 7.4

-

AGN 194310 (test compound)

-

9-cis-Retinoic Acid (unlabeled competitor for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of AGN 194310 in the binding buffer.

-

In a 96-well plate, combine the recombinant RAR-LBD, a fixed concentration of [³H]-9-cis-Retinoic Acid (typically at or below its Kd), and varying concentrations of AGN 194310.

-

For the determination of non-specific binding, incubate the RAR-LBD and radioligand with a high concentration of unlabeled 9-cis-Retinoic Acid.

-

For total binding, incubate the RAR-LBD and radioligand with the binding buffer alone.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of AGN 194310 by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Growth Inhibition Assay (Colony Formation Assay)

Objective: To determine the IC50 value of AGN 194310 for inhibiting the colony-forming ability of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

AGN 194310

-

Trypsin-EDTA

-

6-well plates

-

Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)

Procedure:

-

Culture the cells to ~80% confluency.

-

Harvest the cells using Trypsin-EDTA and perform a cell count.

-

Seed a low density of cells (e.g., 500 cells/well) into 6-well plates and allow them to attach overnight.

-

Prepare serial dilutions of AGN 194310 in a complete culture medium.

-

Remove the medium from the wells and replace it with a medium containing different concentrations of AGN 194310 or vehicle control (e.g., DMSO).

-

Incubate the plates for a period that allows for colony formation (e.g., 10-14 days), replacing the medium with fresh compound-containing medium every 3-4 days.

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 15-30 minutes.

-

Gently wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the percentage of colony formation inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of AGN 194310 and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by AGN 194310.

Materials:

-

LNCaP cells

-

Complete cell culture medium

-

AGN 194310

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed LNCaP cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of AGN 194310 or vehicle control for a specified time (e.g., 48-72 hours).

-

Harvest both the adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and quadrants.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mechanism of Action and Signaling Pathway

AGN 194310 functions as a competitive antagonist at the ligand-binding pocket of retinoic acid receptors. In the absence of an agonist, RARs are typically part of a repressor complex that inhibits the transcription of target genes. Upon binding of an agonist, a conformational change occurs, leading to the dissociation of co-repressors and recruitment of co-activators, thereby initiating gene transcription. AGN 194310, by occupying the ligand-binding pocket without inducing the conformational change necessary for co-activator recruitment, prevents the activation of RARs by endogenous or exogenous agonists. This blockade of RAR signaling leads to the observed cellular effects, including cell cycle arrest and apoptosis.

Caption: Signaling pathway of AGN 194310 as a pan-RAR antagonist.

Experimental Workflow for Apoptosis Assay

The following diagram illustrates the workflow for assessing apoptosis induced by AGN 194310 using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Caption: Workflow for the AGN 194310-induced apoptosis assay.

References

The Impact of AGN 194310 on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 194310 is a potent and selective pan-retinoic acid receptor (RAR) antagonist with high affinity for RARα, RARβ, and RARγ isoforms. By inhibiting the transcriptional activity of RARs, AGN 194310 modulates the expression of a wide array of genes, leading to significant cellular effects, including growth inhibition and apoptosis in various cancer cell lines, particularly those of prostatic origin. This technical guide provides an in-depth overview of the known impact of AGN 194310 on gene expression, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans retinoic acid (ATRA), act as ligand-dependent transcription factors. RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription. This signaling pathway is crucial for various cellular processes, including proliferation, differentiation, and apoptosis.

AGN 194310 functions as a competitive antagonist at the ligand-binding domain of RARs. Its binding prevents the conformational changes necessary for the recruitment of coactivators, leading to the repression of RAR-mediated gene transcription. In the absence of an agonist, RAR/RXR heterodimers can actively repress transcription by recruiting corepressor complexes. The antagonistic action of AGN 194310 is thought to either enhance this repression or prevent the activation by endogenous retinoids.

Quantitative Data on the Effects of AGN 194310

The primary effects of AGN 194310 have been characterized in cancer cell lines, where it demonstrates potent anti-proliferative and pro-apoptotic activities.

Inhibition of Cancer Cell Growth

AGN 194310 has been shown to be a potent inhibitor of colony formation in several prostate cancer cell lines.

| Cell Line | IC50 (nM) for Colony Formation Inhibition |

| LNCaP | 16 |

| PC-3 | 18 |

| DU-145 | 34 |

Data compiled from publicly available research.

Induction of Apoptosis

Treatment with AGN 194310 leads to the induction of apoptosis in a time- and concentration-dependent manner.

| Cell Line | Concentration (µM) | Treatment Duration (hours) | Apoptosis Induction |

| LNCaP | 1 | 72 | ~80% of cells |

Data compiled from publicly available research.

Impact on Gene Expression

Illustrative Gene Expression Changes Induced by a Pan-RAR Antagonist (BMS-493) in Endodermal Cells

| Gene | Regulation by BMS-493 | Putative Function |

| Down-regulated Genes | ||

| Gene A | Down | Pancreatic Development |

| Gene B | Down | Endodermal Specification |

| Up-regulated Genes | ||

| Gene C | Up | Cell Adhesion |

| Gene D | Up | Signal Transduction |

This table is a conceptual representation based on qualitative descriptions of RNA-seq data for the related pan-RAR antagonist BMS-493 and does not contain specific gene names or fold changes, as these were not available in the provided search snippets.

A specific gene expression change that has been reported for AGN 194310 is the upregulation of the cyclin-dependent kinase inhibitor p21waf1 in LNCaP prostate cancer cells. This upregulation is consistent with the observed G1 cell cycle arrest induced by the compound.

Signaling Pathways and Experimental Workflows

AGN 194310 Mechanism of Action

AGN 194310 acts by antagonizing the retinoic acid receptors, thereby inhibiting the transcription of RAR target genes. This leads to downstream cellular effects such as cell cycle arrest and apoptosis.

In Vivo Studies Using AGN 194310: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), demonstrating high affinity for RARα, RARβ, and RARγ subtypes.[1][2] As a synthetic retinoid, it does not interact with retinoid X receptors (RXRs).[3] Its ability to block the transcriptional activity of RAR agonists in vivo has positioned it as a valuable tool for investigating the physiological roles of RAR signaling and as a potential therapeutic agent for conditions such as retinoid-induced toxicity, psoriasis, and certain cancers.[1][4] This technical guide provides a comprehensive overview of key in vivo studies involving AGN 194310, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from various in vivo and in vitro studies on AGN 194310.

Table 1: In Vitro Receptor Binding Affinity of AGN 194310

| Receptor Subtype | Binding Affinity (Kd, nM) |

| RARα | 3 ± 2 |

| RARβ | 2 ± 1 |

| RARγ | 5 ± 1 |

Data from in vitro binding experiments.[1][4]

Table 2: In Vivo Efficacy of AGN 194310 in Animal Models

| Study Focus | Animal Model | Dosage and Administration | Key Findings | Reference |

| Granulopoiesis | Female C57Bl/6J mice | 0.5 mg/kg/day, oral gavage for 10 days | Significant increase in the number of granulocytes and granulocyte-progenitor cells in bone marrow.[1][3] | Walkley et al., 2002 |

| Spermatogenesis | Sprague-Dawley rats | 0.15 mg/kg/day, oral | Reversible spermatogenic arrest. | US Patent 10304,665 |

| Retinoid Toxicity | Not Specified | Not Specified | Blocked the transcriptional activity of the potent RAR agonist TTNPB.[1][4] | Johnson, A.T. et al., 1999 |

| Hyperlipidemia | Cynomolgus monkeys | ~1.25 mg/kg/day for 25 days, gastric intubation | ~50% reduction in serum triglycerides without overt toxicity. | WO2002089781A2 |

Table 3: Pharmacokinetic Parameters of AGN 194310 in Sprague-Dawley Rats (Oral Administration)

| Dosage | Cmax (ng/mL) | tmax (hours) |

| 0.015 mg/kg/day | 5.32 ± 1.56 (Day 22) | 2 |

| 0.15 mg/kg/day | 42.4 ± 9.3 (Day 22) | 6 |

No significant differences in pharmacokinetic parameters were observed between day 7 and day 22 of the treatment period.[5]

Experimental Protocols

The following are detailed methodologies for key in vivo experiments with AGN 194310. Disclaimer: These protocols are compiled from publicly available abstracts and patent literature, and as such, may not be fully comprehensive. For complete details, consulting the full-text publications is recommended.

Study 1: Investigation of AGN 194310 on Granulopoiesis in Mice

-

Objective: To determine the effect of RAR antagonism by AGN 194310 on the granulocytic lineage in vivo.

-

Animal Model: Female C57Bl/6J mice.

-

Housing and Acclimation: Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water. A suitable acclimation period is provided before the start of the experiment.

-

Dosing Solution Preparation:

-

Prepare a 10.0 mg/mL stock solution of AGN 194310 in DMSO.

-

For a 1 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Finally, add 450 µL of saline to reach a final volume of 1 mL.[2]

-

-

Treatment Regimen:

-

Administer AGN 194310 at a dose of 0.5 mg/kg/day via oral gavage.

-

The treatment is carried out daily for a period of 10 consecutive days.[1]

-

-

Endpoint Analysis:

-

At the end of the treatment period, animals are euthanized.

-

Bone marrow cells are harvested from the femurs and tibias.

-

The number of granulocytes and granulocyte-progenitor cells is quantified. While the specific method is not detailed in the abstract, this is typically done using flow cytometry with antibodies against granulocytic markers such as Gr-1 and CD11b.[3]

-

-

Statistical Analysis: Appropriate statistical tests (e.g., t-test or ANOVA) are used to compare the cell numbers between the AGN 194310-treated group and a vehicle-treated control group.

Study 2: Evaluation of AGN 194310 on Spermatogenesis in Rats

-

Objective: To assess the effect of oral administration of AGN 194310 on spermatogenesis and its reversibility.

-

Animal Model: Male Sprague-Dawley rats.

-

Housing and Acclimation: Standard housing conditions with controlled temperature, humidity, and light cycle, with free access to standard chow and water.

-

Dosing Solution Preparation: The dosing solution is prepared for oral administration, likely in a vehicle such as corn oil or the PEG300/Tween-80/saline formulation described above.

-

Treatment Regimen:

-

AGN 194310 is administered orally at doses of 0.005, 0.015, and 0.15 mg/kg/day.

-

The treatment duration is for a specified period (e.g., 4 weeks).[5]

-

-

Endpoint Analysis:

-

Spermatogenesis Assessment: At the end of the treatment period, a subset of animals is euthanized. Testes are collected, weighed, and processed for histological examination to assess the stages of spermatogenesis.[5]

-

Reversibility Assessment: A separate cohort of animals is allowed a recovery period after the cessation of treatment (e.g., 23 weeks). These animals are then evaluated for the restoration of normal spermatogenesis through histological analysis of the testes.[5]

-

Pharmacokinetic Analysis: Blood samples are collected at various time points (e.g., on day 7 and day 22) to determine the plasma concentrations of AGN 194310 using appropriate analytical methods (e.g., LC-MS/MS) to calculate parameters like Cmax and tmax.[5]

-

-

Statistical Analysis: Data on testicular weight and pharmacokinetic parameters are analyzed using suitable statistical methods to identify significant differences between dose groups and over time.

Mandatory Visualization

Signaling Pathway

Caption: Mechanism of action of AGN 194310 as a pan-RAR antagonist.

Experimental Workflows

Caption: Workflow for the in vivo study of AGN 194310 on granulopoiesis.

Caption: Workflow for the in vivo study of AGN 194310 on spermatogenesis.

References

- 1. | BioWorld [bioworld.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Retinoic acid receptor antagonism in vivo expands the numbers of precursor cells during granulopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of high-affinity retinoic acid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20070054882A1 - Male anti-fertility agents - Google Patents [patents.google.com]

AGN 194310: A Pan-Retinoic Acid Receptor Antagonist Targeting Cancer Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

AGN 194310 is a potent and selective pan-antagonist of retinoic acid receptors (RARs), exhibiting high affinity for RARα, RARβ, and RARγ subtypes. Emerging research highlights its significant potential in oncology, particularly in the eradication of cancer stem cells (CSCs). By disrupting RARγ-mediated signaling, which is crucial for the maintenance and survival of CSCs, AGN 194310 induces cell cycle arrest and necroptotic cell death in various cancer models, with a notable efficacy in prostate cancer. This document provides a comprehensive overview of the mechanism of action of AGN 194310, its effects on cancer stem cells, detailed experimental protocols, and quantitative data to support further research and development.

Introduction: The Role of Retinoic Acid Receptors in Cancer Stem Cells

Cancer stem cells are a subpopulation of tumor cells that possess self-renewal and differentiation capabilities, driving tumor growth, metastasis, and therapeutic resistance.[1][2] The retinoic acid (RA) signaling pathway, mediated by retinoic acid receptors (RARs), plays a critical role in cell differentiation and proliferation.[3] Of the three RAR isotypes, RARγ is selectively expressed in primitive and stem cells and is considered an oncogene in several cancers, including prostate cancer.[4][5] RARγ is essential for the maintenance and survival of CSCs, making it a compelling therapeutic target.[1][5]

AGN 194310: Mechanism of Action

AGN 194310 functions as a high-affinity pan-RAR antagonist.[6] By competitively binding to RARs, it blocks the transcriptional activity induced by endogenous retinoic acid. This antagonism, particularly of RARγ, disrupts the signaling pathways essential for CSC survival and proliferation. The primary downstream effects observed are:

-

G1 Cell Cycle Arrest: Treatment with AGN 194310 leads to an accumulation of cancer cells in the G1 phase of the cell cycle, preventing their progression to the S phase and subsequent division.[6] This is accompanied by an increase in the expression of the cell cycle inhibitor p21waf1.[7]

-

Induction of Necroptosis: AGN 194310 triggers a form of programmed cell death known as necroptosis in cancer cells, including CSC-like cells.[1][2] This cell death is caspase-independent and is characterized by mitochondrial depolarization and DNA fragmentation.[6] Antagonizing RARγ is sufficient to drive this necroptotic process.[2][4]

Quantitative Data: Efficacy of AGN 194310

The following tables summarize the quantitative data on the binding affinities and inhibitory concentrations of AGN 194310 in various cancer cell lines.

Table 1: Binding Affinity of AGN 194310 for Retinoic Acid Receptors

| Receptor Subtype | Dissociation Constant (Kd) (nM) |

| RARα | 3 |

| RARβ | 2 |

| RARγ | 5 |

Data sourced from multiple studies.[6]

Table 2: In Vitro Efficacy of AGN 194310 in Prostate Cancer Cell Lines

| Cell Line | Assay | IC50 (nM) |

| LNCaP | Colony Formation | 16 |

| Growth Inhibition | 200 - 800 | |

| PC-3 | Colony Formation | 18 |

| Growth Inhibition | ~250 | |

| DU-145 | Colony Formation | 34 |

| Growth Inhibition | ~250 |

Data sourced from multiple studies.[6]

Table 3: Efficacy of AGN 194310 in Primary Prostate Cancer Cells and Normal Epithelium

| Cell Type | Assay | IC50 |

| Primary Prostate Carcinoma Cells (n=14) | Growth Inhibition | 200 - 800 nM |

| Normal Prostate Epithelium Cells | Growth Inhibition | ~1 µM |

Data indicates a preferential inhibitory effect on malignant cells over normal cells.[6]

Signaling Pathways and Experimental Workflows

RARγ Signaling in Cancer Stem Cell Maintenance and Necroptosis

The following diagram illustrates the pivotal role of RARγ in promoting CSC survival and how its antagonism by AGN 194310 leads to necroptosis.

Experimental Workflow: Colony Formation Assay

This diagram outlines the steps for assessing the effect of AGN 194310 on the clonogenic potential of cancer cells.

Experimental Workflow: Apoptosis/Necroptosis Assay (Annexin V/PI Staining)

This workflow details the procedure for quantifying AGN 194310-induced cell death using flow cytometry.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: LNCaP, PC-3, and DU-145 human prostate carcinoma cell lines.

-

Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. For serum-free experiments, use RPMI-1640 with ITS+1 supplement.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Colony Formation Assay

-

Cell Seeding: Harvest and resuspend cells to a single-cell suspension. Seed 500-1000 cells per well in 6-well plates.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of AGN 194310 (e.g., 0-100 nM) or vehicle control (DMSO).

-

Incubation: Incubate the plates for 7-14 days, replacing the medium with the respective treatments every 3-4 days.

-

Fixation and Staining: When colonies are visible, aspirate the medium, wash with PBS, and fix with 100% methanol for 15 minutes. Stain with 0.5% crystal violet solution for 20 minutes.

-

Quantification: Gently wash the plates with water and allow them to air dry. Count colonies containing 50 or more cells.

Apoptosis/Necroptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed 1 x 10^5 cells per well in a 6-well plate. After 24 hours, treat with AGN 194310 (e.g., 1 µM) or vehicle control for 72 hours.

-

Cell Harvesting: Collect both floating and adherent cells. Wash with cold PBS.

-

Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) stock solution.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately using a flow cytometer.

Cell Cycle Analysis

-

Cell Seeding and Treatment: Seed cells as for the apoptosis assay. Treat with AGN 194310 (e.g., 1 µM) for 12, 24, and 48 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot for p21waf1

-

Protein Extraction: Treat LNCaP cells with AGN 194310 (e.g., 1 µM) for 24 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 12% SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against p21waf1 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[8]

Conclusion and Future Directions

AGN 194310 presents a promising therapeutic strategy for targeting cancer stem cells by antagonizing RARγ-mediated survival pathways. The robust preclinical data, particularly in prostate cancer models, warrants further investigation. Future research should focus on:

-

In vivo efficacy: Evaluating the anti-tumor and anti-metastatic effects of AGN 194310 in animal models of various cancers.

-

Combination therapies: Exploring the synergistic potential of AGN 194310 with conventional chemotherapies and other targeted agents to overcome therapeutic resistance.

-

Biomarker development: Identifying predictive biomarkers to select patient populations most likely to respond to AGN 194310 treatment.

The continued exploration of AGN 194310 and other RARγ antagonists holds the potential to deliver novel and effective treatments for a range of malignancies by specifically eradicating the cancer stem cell populations that drive disease progression and relapse.

References

- 1. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antagonizing RARγ Drives Necroptosis of Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Emerging Oncogenic Role of RARγ: From Stem Cell Regulation to a Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacological Properties of AGN 194310

For Researchers, Scientists, and Drug Development Professionals

Abstract

AGN 194310 is a potent and selective synthetic retinoid that functions as a high-affinity pan-antagonist of the retinoic acid receptors (RARs). With low nanomolar binding affinities for RARα, RARβ, and RARγ subtypes, it effectively blocks the transcriptional activity induced by RAR agonists. This antagonism leads to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in prostate cancer. Mechanistically, AGN 194310 induces cell cycle arrest at the G1 phase and triggers a unique form of programmed cell death known as necroptosis, which is caspase-independent. This technical guide provides a comprehensive overview of the pharmacological properties of AGN 194310, including its binding characteristics, in vitro and in vivo efficacy, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visual representations of signaling pathways and workflows are included to facilitate further research and development.

Introduction

Retinoids, a class of compounds derived from vitamin A, play a crucial role in regulating cell growth, differentiation, and apoptosis. Their therapeutic potential, particularly in oncology, has been extensively studied. The biological effects of retinoids are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). AGN 194310 has emerged as a key pharmacological tool and potential therapeutic agent due to its high-affinity and pan-antagonistic activity against all three RAR subtypes. This guide delves into the core pharmacological attributes of AGN 194310, presenting quantitative data, experimental methodologies, and visual summaries of its mechanism of action.

Quantitative Pharmacological Data

The pharmacological profile of AGN 194310 is characterized by its high binding affinity for RARs and its potent inhibition of cancer cell growth. The following tables summarize the key quantitative data from various in vitro studies.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity of AGN 194310

| Receptor Subtype | Binding Affinity (Kd, nM) | Binding Affinity (Ki, nM) | Reference |

| RARα | 3 ± 2 | 3 | [1] |

| RARβ | 2 ± 1 | 2 | [1] |

| RARγ | 5 ± 1 | 5 | [1] |

Kd (dissociation constant) and Ki (inhibition constant) values indicate the concentration of the ligand required to occupy 50% of the receptors. Lower values signify higher binding affinity.

Table 2: In Vitro Efficacy of AGN 194310 in Prostate Cancer Cell Lines

| Cell Line | Assay Type | IC50 (nM) | Reference |

| LNCaP | Colony Formation | 16 ± 5 | |

| PC-3 | Colony Formation | 18 ± 6 | |

| DU-145 | Colony Formation | 34 ± 7 | |

| LNCaP | Growth Inhibition | ~250 | |

| PC-3 | Growth Inhibition | ~250 | |

| DU-145 | Growth Inhibition | ~250 | |

| Primary Prostate Carcinoma Cells | Growth Inhibition | 200 - 800 |